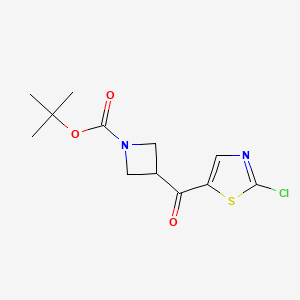

Tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate is a heterocyclic compound featuring a substituted azetidine ring fused with a 2-chloro-1,3-thiazole moiety. Its molecular formula is C₁₂H₁₅ClN₂O₃S, with a molecular weight of 302.78 g/mol (CAS No.: MDL; EN300-27194148) . The compound is categorized under aryl halides and serves as a critical building block in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules. The tert-butyl carbamate group provides steric protection for the azetidine nitrogen, while the thiazole carbonyl group introduces electrophilic reactivity, enabling further derivatization.

Properties

IUPAC Name |

tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-12(2,3)18-11(17)15-5-7(6-15)9(16)8-4-14-10(13)19-8/h4,7H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLANGVQUHFVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of 2-chloro-3-oxopropanoate with thioamide derived from natural amino acids. The reaction conditions usually require heating and the presence of a suitable catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazoles or azetidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring and tert-butyl ester group make it a versatile intermediate in organic synthesis.

Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. Tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate may be explored for its potential biological applications in drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals targeting various diseases. Its unique structure may contribute to the development of new therapeutic agents.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Fluorinated Azetidine Derivatives

- tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5): Features a fluoromethyl and hydroxymethyl group on the azetidine ring. Molecular weight: 231.27 g/mol (C₁₀H₁₆FNO₃) .

- tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 228857-58-7): Contains a fluoromethyl substituent; molecular weight: 217.25 g/mol (C₉H₁₄FNO₂) .

Key Insight: Fluorination enhances metabolic stability and bioavailability in drug candidates.

Amino- and Hydroxymethyl-Substituted Analogs

- tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8): Molecular weight: 200.28 g/mol (C₉H₁₈N₂O₂) .

- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3): Molecular weight: 201.25 g/mol (C₉H₁₇NO₃) .

Key Insight: Amino and hydroxymethyl groups improve solubility but may reduce membrane permeability compared to the chloro-thiazole moiety in the target compound.

Thiazole and Heterocyclic Variants

- tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2): Contains a methoxy-oxoethyl side chain; molecular weight: 257.30 g/mol (C₁₁H₁₉NO₅) .

- tert-butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate: A complex analog with an indole substituent (synthesized via acetylation of an aminoethyl intermediate) .

Key Insight : The 2-chloro-thiazole group in the target compound introduces a halogen-bonding capability absent in methoxy or indole-based analogs, which could be advantageous in kinase inhibitor design.

Biological Activity

Tert-butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀ClN₁O₂S

- Molecular Weight : 219.68 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)C1=CN=C(S1)Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The thiazole moiety is known for its role in enhancing the pharmacological properties of compounds, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, the presence of chlorine substituents has been shown to enhance the cytotoxicity of thiazole derivatives through apoptosis induction in cancer cells.

Biological Activity Data

The following table summarizes key findings on the biological activity associated with this compound:

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast Cancer) | 0.126 | Induction of apoptosis |

| Cytotoxicity | HeLa (Cervical Cancer) | Not specified | Cell cycle arrest |

| Antimicrobial | Various bacterial strains | Not specified | Disruption of bacterial cell wall |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of thiazole derivatives, this compound was found to exhibit potent inhibitory effects on the MDA-MB-231 cell line, a model for triple-negative breast cancer. The compound's IC50 value of 0.126 μM indicates a strong capacity to inhibit cell proliferation compared to standard anticancer drugs.

Case Study 2: Mechanistic Insights

Research into the mechanisms underlying the activity of thiazole-containing compounds has revealed that they may interact with key regulatory proteins involved in apoptosis and cell cycle progression. For instance, compounds with similar structures have been shown to induce apoptosis through mitochondrial pathways and activate caspases, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.